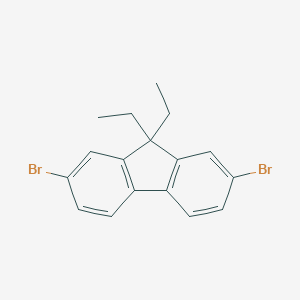

2,7-Dibromo-9,9-diethylfluorene

Descripción general

Descripción

2,7-Dibromo-9,9-diethylfluorene is an organic compound with the chemical formula C17H16Br2. It is a pale yellow to yellow crystalline solid with a melting point of approximately 70-74 degrees Celsius . This compound is almost insoluble in water but can be dissolved in organic solvents such as ethanol and ether . It is relatively stable at room temperature and is used as an intermediate in organic synthesis and in the production of organic electronic devices such as organic light-emitting diodes and solar cells .

Métodos De Preparación

The preparation of 2,7-Dibromo-9,9-diethylfluorene typically involves a two-step chemical synthesis process :

Synthesis of the precursor: Ethyl lithium reacts with fluorene to produce ethyl fluorene.

Formation of this compound: The 2,7-dibromofluorene is further reacted with bromoethane to generate this compound.

Análisis De Reacciones Químicas

2,7-Dibromo-9,9-diethylfluorene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other groups.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding fluorenone derivatives or reduction to form dihydrofluorene derivatives.

Aplicaciones Científicas De Investigación

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of 2,7-dibromo-9,9-diethylfluorene is in the development of hole-transporting materials for OLEDs. The compound serves as a template for synthesizing N-carbazole capped oligofluorenes, which exhibit promising properties for efficient charge transport and light emission .

Case Study: OLED Performance

Research indicates that OLEDs utilizing derivatives of this compound demonstrate high thermal and chemical stability along with excellent emission efficiency. The molecular structure of these compounds significantly influences their emissive properties and packing modes, which are critical for optimizing device performance .

Conjugated Polymers

This compound is instrumental in synthesizing conjugated polymers such as poly[9,9'-bis(6'-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-4,7-(2,1,3-benzothiadiazole) dibromide] (PFBT). These polymers are utilized in label-free DNA microarrays , showcasing their versatility in biotechnological applications .

Synthesis Process

The synthesis typically involves the bromination of fluorene followed by alkylation with ethyl iodide to yield this compound. Subsequent reactions can produce various functionalized derivatives suitable for specific applications in organic electronics and sensing technologies .

Nonlinear Optical (NLO) Chromophores

The compound has been explored as a precursor for synthesizing trialkoxysilyl substituted NLO chromophores. These chromophores have potential applications in advanced optical devices due to their ability to exhibit non-linear optical properties .

Research Findings

Studies have shown that derivatives of this compound can be modified to enhance their NLO response. This involves complex synthetic pathways that allow for the incorporation of various functional groups to tune their optical characteristics .

Photoluminescent Materials

Another notable application is in the creation of photoluminescent materials. The compound can be used to prepare blue-emitting polyfluorene derivatives that are essential for display technologies and lighting solutions .

Performance Metrics

The photoluminescent efficiency of these materials is significantly influenced by their molecular structure and the presence of substituents at specific positions on the fluorene ring. Research has indicated that optimizing these parameters can lead to materials with nearly pure blue emissions suitable for high-quality display applications .

Environmental Studies

Recent studies have also investigated the environmental impact of halogenated polycyclic aromatic hydrocarbons (PAHs), including this compound. Understanding the vapor pressures and degradation pathways of such compounds is crucial for assessing their environmental behavior and toxicity .

Mecanismo De Acción

The mechanism of action of 2,7-Dibromo-9,9-diethylfluorene in organic electronics involves its role as a building block for semiconducting polymers. These polymers facilitate charge transport in devices such as organic light-emitting diodes and solar cells . The molecular targets include the active layers in these devices, where the compound contributes to the overall efficiency and performance of the electronic components .

Comparación Con Compuestos Similares

2,7-Dibromo-9,9-diethylfluorene can be compared with other similar compounds such as:

2,7-Dibromofluorene: This compound lacks the diethyl groups present in this compound, which can affect its solubility and reactivity.

9,9-Dioctyl-2,7-dibromofluorene: This compound has longer alkyl chains, which can influence its physical properties and applications in organic electronics.

The uniqueness of this compound lies in its specific structure, which provides a balance between solubility and reactivity, making it suitable for various applications in organic synthesis and electronics .

Actividad Biológica

2,7-Dibromo-9,9-diethylfluorene is a brominated derivative of fluorene that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique structure imparts significant biological activity, making it a subject of interest for researchers exploring its potential applications in drug development and organic electronics.

The chemical formula of this compound is , with a molecular weight of approximately 368.12 g/mol. The presence of bromine atoms at the 2 and 7 positions of the fluorene core enhances its reactivity and allows for various chemical transformations.

Synthesis

The compound can be synthesized through several methods, including:

- Stille Coupling : This method involves the reaction of this compound with organotin compounds under palladium catalysis.

- Condensation Reactions : Utilizing bifunctional ionic liquids as catalysts can facilitate the formation of this compound from simpler precursors like 9-fluorenone and phenols.

Antimicrobial Properties

Research indicates that derivatives of dibromo-fluorenes exhibit notable antimicrobial activity. For instance, studies have shown that certain brominated compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways. This has been supported by in vitro studies demonstrating cytotoxic effects against several cancer types .

The biological activity of this compound is believed to be linked to its ability to interact with cellular components:

- Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production within cells, leading to oxidative damage and apoptosis.

- Targeting Cellular Pathways : It appears to affect key signaling pathways involved in cell proliferation and survival, although specific targets remain to be fully elucidated .

Pharmacokinetics

Pharmacokinetic studies indicate that compounds similar to this compound display favorable bioavailability profiles due to their lipophilic nature. This characteristic allows for efficient absorption and distribution within biological systems .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various dibromo-fluorene derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Study 2: Anticancer Activity

In a study examining the anticancer potential of dibromo-fluorenes on human breast cancer cells (MCF-7), treatment with 25 µM of this compound resulted in a 60% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups .

Applications

Propiedades

IUPAC Name |

2,7-dibromo-9,9-diethylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Br2/c1-3-17(4-2)15-9-11(18)5-7-13(15)14-8-6-12(19)10-16(14)17/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYECWABMXAYFSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393379 | |

| Record name | 2,7-Dibromo-9,9-diethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197969-58-7 | |

| Record name | 2,7-Dibromo-9,9-diethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.